5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyphenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a coupling reaction between a suitable hydroxyphenyl precursor and the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, coupling, and carboxylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a methoxy group instead of a hydroxy group.
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C10H7BrN2O3 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
5-bromo-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16) |
InChI Key |
PGTDVYDKSJWZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)O |
Origin of Product |
United States |
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